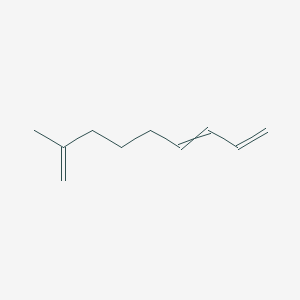
CID 78060838
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 78060838 is a chemical compound with unique properties and applications in various fields
Métodos De Preparación
The preparation of CID 78060838 involves specific synthetic routes and reaction conditions. The synthesis typically includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained.
Purification: The resulting compound is purified using techniques such as crystallization or chromatography to achieve high purity.
Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of the compound efficiently.
Análisis De Reacciones Químicas
CID 78060838 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
CID 78060838 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.
Industry: this compound is utilized in the production of materials and chemicals with specific properties.
Mecanismo De Acción
The mechanism of action of CID 78060838 involves its interaction with molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. These interactions can result in various biological outcomes, such as inhibition or activation of specific pathways.
Propiedades
Fórmula molecular |
C10H20F3NOSi2 |
|---|---|
Peso molecular |
283.44 g/mol |
InChI |
InChI=1S/C10H20F3NOSi2/c1-5-16(6-2)14(17(7-3)8-4)9(15)10(11,12)13/h5-8H2,1-4H3 |
Clave InChI |
BTVLWMVMGOKZSY-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)N(C(=O)C(F)(F)F)[Si](CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Oxiran-2-ylmethyl)benzyl]oxirane](/img/structure/B14320408.png)

![4-Methoxy-3-[(methylsulfanyl)methoxy]benzaldehyde](/img/structure/B14320415.png)
![9-Methoxy-4-nitro-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14320428.png)


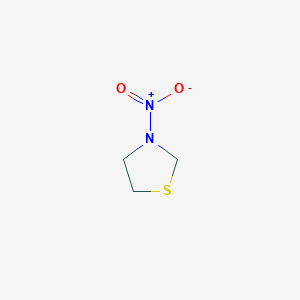
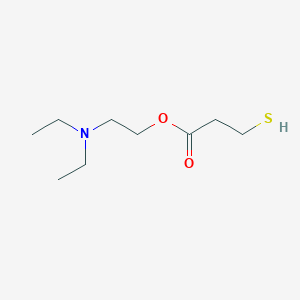
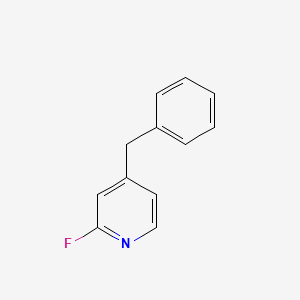
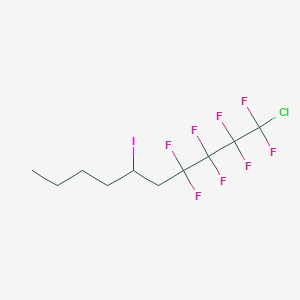

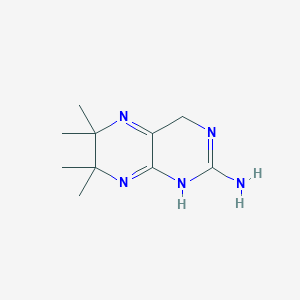
![N-Phenyl-N-[4-(2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B14320491.png)
